molecular formula C18H15Cl2NO5 B12465643 2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid

2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid

Cat. No.: B12465643
M. Wt: 396.2 g/mol
InChI Key: QWKAEISTZIZLBT-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid is an organic compound with the molecular formula C18H15Cl2NO5 It is characterized by the presence of a benzoic acid moiety linked to a carbamoyl group, which is further connected to a dichlorophenyl and methoxy-substituted propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid typically involves multiple steps. One common approach is the reaction of 2,3-dichlorobenzoyl chloride with 3-methoxy-3-oxopropylamine to form an intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid
  • 2-{[1-(2,3-Dichlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}benzoic acid

Uniqueness

2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and methoxy groups provides distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H15Cl2NO5

Molecular Weight

396.2 g/mol

IUPAC Name

2-[[1-(2,3-dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl]benzoic acid

InChI

InChI=1S/C18H15Cl2NO5/c1-26-15(22)9-14(12-7-4-8-13(19)16(12)20)21-17(23)10-5-2-3-6-11(10)18(24)25/h2-8,14H,9H2,1H3,(H,21,23)(H,24,25)

InChI Key

QWKAEISTZIZLBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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